molecular formula C19H15Cl3N2O5S B8117588 Vonafexor CAS No. 2156704-25-3

Vonafexor

Cat. No.: B8117588
CAS No.: 2156704-25-3
M. Wt: 489.8 g/mol
InChI Key: XLGQSYUNOIJBNR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Vonafexor involves multiple steps, starting from the preparation of the core benzofuran structure. The synthetic route typically includes the following steps:

    Formation of the benzofuran core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the piperazine moiety: The piperazine ring is attached via nucleophilic substitution reactions.

    Chlorination: Chlorine atoms are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Vonafexor undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups present in this compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Vonafexor is unique among farnesoid X receptor agonists due to its non-steroidal, non-bile acid structure and high selectivity for the farnesoid X receptor. Similar compounds include:

This compound’s unique chemical structure and pharmacokinetic profile differentiate it from these compounds, potentially offering a better therapeutic index and fewer side effects .

Properties

IUPAC Name

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGQSYUNOIJBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192171-69-9
Record name Vonafexor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONAFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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